See also: Gilteritinib (has active moiety).
Gilteritinib fumarate
CAS No.: 1254053-84-3
VCID: VC0528876
Molecular Formula: C62H92N16O10
Molecular Weight: 1221.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Gilteritinib fumarate is the fumarate salt form of gilteritinib, a potent inhibitor of receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3), AXL, anaplastic lymphoma kinase (ALK), and leukocyte receptor tyrosine kinase (LTK) . It is used primarily in the treatment of acute myeloid leukemia (AML) with FLT3 mutations, which are common in relapsed or refractory cases . Key Features of Gilteritinib Fumarate
Mechanism of ActionGilteritinib fumarate acts by inhibiting the phosphorylation of FLT3, AXL, ALK, and LTK, which are involved in cancer cell growth and survival pathways. Specifically, it targets both wild-type and mutated forms of these kinases, including FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations . Inhibition of Key Kinases
Clinical Use and ApprovalGilteritinib fumarate is FDA-approved for the treatment of adult patients with relapsed or refractory AML that has a FLT3 mutation. It was first approved in 2018 and is marketed under the brand name Xospata . The drug is available in 40 mg film-coated tablets . Research FindingsGilteritinib has demonstrated significant antitumor activity in preclinical models. In a study involving NOD/SCID mice with luciferase-expressing MV4-11 cells, gilteritinib significantly inhibited tumor growth compared to the control group . Pharmacokinetics and Pharmacodynamics
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CAS No. | 1254053-84-3 | |||||||||||||||
Product Name | Gilteritinib fumarate | |||||||||||||||
Molecular Formula | C62H92N16O10 | |||||||||||||||
Molecular Weight | 1221.5 g/mol | |||||||||||||||
IUPAC Name | (E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide | |||||||||||||||
Standard InChI | InChI=1S/2C29H44N8O3.C4H4O4/c2*1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36;5-3(6)1-2-4(7)8/h2*5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34);1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |||||||||||||||
Standard InChIKey | UJOUWHLYTQFUCU-WXXKFALUSA-N | |||||||||||||||
Isomeric SMILES | CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=C/C(=O)O)\C(=O)O | |||||||||||||||
SMILES | CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=CC(=O)O)C(=O)O | |||||||||||||||
Canonical SMILES | CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=CC(=O)O)C(=O)O | |||||||||||||||
Appearance | Solid powder | |||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | |||||||||||||||
Shelf Life | >3 years if stored properly | |||||||||||||||
Solubility | Soluble in DMSO | |||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | |||||||||||||||
Synonyms | Gilteritinib hemifumarate; Gilteritinib fumarate; ASP-2215; ASP2215; ASP 2215; Gilteritinib; | |||||||||||||||
Reference | 1: Yun HD, Nathan S, Larson M, Hussain MJ, Katz DA, Varma A, Miller I, Ustun C. Erythroid differentiation of myeloblast induced by gilteritinib in relapsed FLT3-ITD-positive acute myeloid leukemia. Blood Adv. 2019 Nov 26;3(22):3709-3712. doi: 10.1182/bloodadvances.2019000775. PubMed PMID: 31765477; PubMed Central PMCID: PMC6880901. 2: Sidaway P. Gilteritinib improves outcomes in AML. Nat Rev Clin Oncol. 2019 Nov 19. doi: 10.1038/s41571-019-0305-2. [Epub ahead of print] PubMed PMID: 31745291. 3: Smith CC, Levis MJ, Perl AE, Martinelli G, Neubauer A, Berman E, Montesinos P, Baer MR, Larson RA, Chou WC, Yokoyama H, Recher C, Yoon SS, Hill JE, Rosales M, Bahceci E. Emerging Mutations at Relapse in Patients with FLT3-Mutated Relapsed/Refractory Acute Myeloid Leukemia Who Received Gilteritinib Therapy in the Phase 3 Admiral Trial. Blood. 2019 Nov 13;134(Supplement_1):14. doi: 10.1182/blood-2019-122620. PubMed PMID: 31723984. 4: Kawase T, Nakazawa T, Eguchi T, Tsuzuki H, Ueno Y, Amano Y, Suzuki T, Mori M, Yoshida T. Effect of Fms-like tyrosine kinase 3 (FLT3) ligand (FL) on antitumor activity of gilteritinib, a FLT3 inhibitor, in mice xenografted with FL-overexpressing cells. Oncotarget. 2019 Oct 22;10(58):6111-6123. doi: 10.18632/oncotarget.27222. eCollection 2019 Oct 22. PubMed PMID: 31692922; PubMed Central PMCID: PMC6817455. 5: Perl AE, Martinelli G, Cortes JE, Neubauer A, Berman E, Paolini S, Montesinos P, Baer MR, Larson RA, Ustun C, Fabbiano F, Erba HP, Di Stasi A, Stuart R, Olin R, Kasner M, Ciceri F, Chou WC, Podoltsev N, Recher C, Yokoyama H, Hosono N, Yoon SS, Lee JH, Pardee T, Fathi AT, Liu C, Hasabou N, Liu X, Bahceci E, Levis MJ. Gilteritinib or Chemotherapy for Relapsed or Refractory FLT3-Mutated AML. N Engl J Med. 2019 Oct 31;381(18):1728-1740. doi: 10.1056/NEJMoa1902688. 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PubMed PMID: 31602758. 9: Zhao J, Song Y, Liu D. Gilteritinib: a novel FLT3 inhibitor for acute myeloid leukemia. Biomark Res. 2019 Sep 11;7:19. doi: 10.1186/s40364-019-0170-2. eCollection 2019. Review. Erratum in: Biomark Res. 2019 Oct 17;7:21. PubMed PMID: 31528345; PubMed Central PMCID: PMC6737601. 10: Saleh N. Gilteritinib Changes AML Landscape. Oncology (Williston Park). 2019 Aug 23;33(8). pii: 683729. PubMed PMID: 31469903. 11: McMahon CM, Perl AE. Gilteritinib for the treatment of relapsed and/or refractory FLT3-mutated acute myeloid leukemia. Expert Rev Clin Pharmacol. 2019 Sep;12(9):841-849. doi: 10.1080/17512433.2019.1657009. Epub 2019 Aug 27. Review. PubMed PMID: 31454267. 12: Ma J, Zhao S, Qiao X, Knight T, Edwards H, Polin L, Kushner J, Dzinic SH, White K, Wang G, Zhao L, Lin H, Wang Y, Taub JW, Ge Y. Inhibition of Bcl-2 Synergistically Enhances the Antileukemic Activity of Midostaurin and Gilteritinib in Preclinical Models of FLT3-Mutated Acute Myeloid Leukemia. Clin Cancer Res. 2019 Nov 15;25(22):6815-6826. doi: 10.1158/1078-0432.CCR-19-0832. Epub 2019 Jul 18. PubMed PMID: 31320594; PubMed Central PMCID: PMC6858954. 13: Weisberg E, Meng C, Case AE, Sattler M, Tiv HL, Gokhale PC, Buhrlage SJ, Liu X, Yang J, Wang J, Gray N, Stone RM, Adamia S, Dubreuil P, Letard S, Griffin JD. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT, CBL and FLT3 in haematological malignancies. Br J Haematol. 2019 Nov;187(4):488-501. doi: 10.1111/bjh.16092. Epub 2019 Jul 15. PubMed PMID: 31309543. 14: McMahon CM, Canaani J, Rea B, Sargent RL, Qualtieri JN, Watt CD, Morrissette JJD, Carroll M, Perl AE. Gilteritinib induces differentiation in relapsed and refractory FLT3-mutated acute myeloid leukemia. Blood Adv. 2019 May 28;3(10):1581-1585. doi: 10.1182/bloodadvances.2018029496. PubMed PMID: 31122910; PubMed Central PMCID: PMC6538870. 15: Ueno Y, Mori M, Kamiyama Y, Saito R, Kaneko N, Isshiki E, Kuromitsu S, Takeuchi M. Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia. Oncotarget. 2019 Apr 2;10(26):2530-2545. doi: 10.18632/oncotarget.26811. eCollection 2019 Apr 2. PubMed PMID: 31069015; PubMed Central PMCID: PMC6493465. 16: Gilteritinib Likely New Standard Care for AML. Cancer Discov. 2019 Jun;9(6):OF6. doi: 10.1158/2159-8290.CD-NB2019-046. Epub 2019 Apr 1. PubMed PMID: 30936061. 17: Dhillon S. Gilteritinib: First Global Approval. Drugs. 2019 Feb;79(3):331-339. doi: 10.1007/s40265-019-1062-3. Review. PubMed PMID: 30721452. 18: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK535606/ PubMed PMID: 30601615. 19: Usuki K, Sakura T, Kobayashi Y, Miyamoto T, Iida H, Morita S, Bahceci E, Kaneko M, Kusano M, Yamada S, Takeshita S, Miyawaki S, Naoe T. Clinical profile of gilteritinib in Japanese patients with relapsed/refractory acute myeloid leukemia: An open-label phase 1 study. Cancer Sci. 2018 Oct;109(10):3235-3244. doi: 10.1111/cas.13749. PubMed PMID: 30039554; PubMed Central PMCID: PMC6172068. 20: Perl AE, Altman JK, Cortes J, Smith C, Litzow M, Baer MR, Claxton D, Erba HP, Gill S, Goldberg S, Jurcic JG, Larson RA, Liu C, Ritchie E, Schiller G, Spira AI, Strickland SA, Tibes R, Ustun C, Wang ES, Stuart R, Röllig C, Neubauer A, Martinelli G, Bahceci E, Levis M. Selective inhibition of FLT3 by gilteritinib in relapsed or refractory acute myeloid leukaemia: a multicentre, first-in-human, open-label, phase 1-2 study. Lancet Oncol. 2017 Aug;18(8):1061-1075. doi: 10.1016/S1470-2045(17)30416-3. Epub 2017 Jun 20. Erratum in: Lancet Oncol. 2017 Dec;18(12 ):e711. Lancet Oncol. 2018 Jul;19(7):e335. Lancet Oncol. 2019 Jun;20(6):e293. PubMed PMID: 28645776; PubMed Central PMCID: PMC5572576. | |||||||||||||||
PubChem Compound | 76970819 | |||||||||||||||
Last Modified | Feb 18 2024 |
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